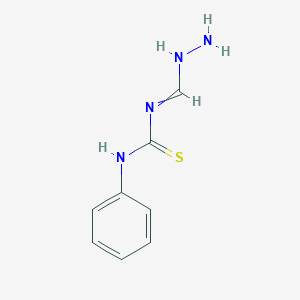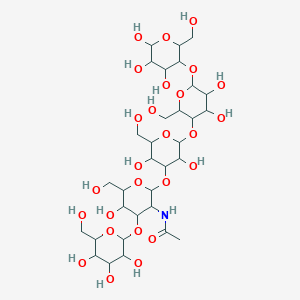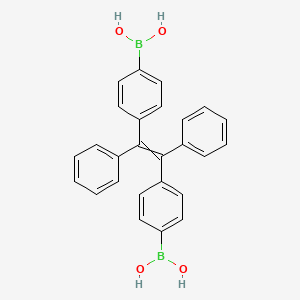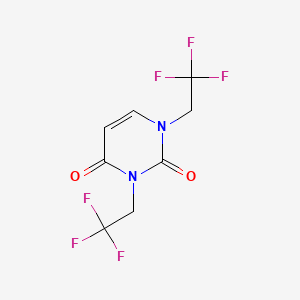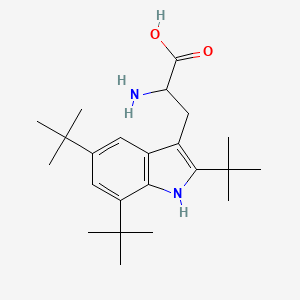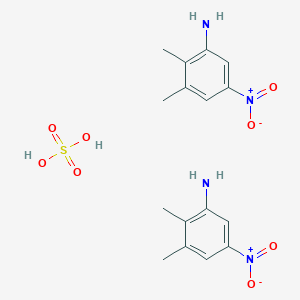
2,3-Dimethyl-5-nitroaniline hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5-nitroaniline hemisulfate is a chemical compound with the molecular formula C16H22N4O8SThis compound is characterized by the presence of two methyl groups, a nitro group, and an aniline moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
The synthesis of 2,3-Dimethyl-5-nitroaniline hemisulfate typically involves several steps, including nitration, sulfonation, and subsequent purification processes. The nitration of 2,3-dimethylaniline is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonation using sulfuric acid to form the hemisulfate salt. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Dimethyl-5-nitroaniline hemisulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or catalytic hydrogenation can convert the nitro group to an amino group, resulting in the formation of 2,3-dimethyl-5-aminoaniline.
Scientific Research Applications
2,3-Dimethyl-5-nitroaniline hemisulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-nitroaniline hemisulfate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed activities .
Comparison with Similar Compounds
2,3-Dimethyl-5-nitroaniline hemisulfate can be compared with other similar compounds, such as:
2,4-Dimethyl-6-nitroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,5-Dimethyl-4-nitroaniline:
2,3-Dimethyl-5-chloroaniline: A related compound where the nitro group is replaced by a chloro group, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C16H22N4O8S |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2,3-dimethyl-5-nitroaniline;sulfuric acid |
InChI |
InChI=1S/2C8H10N2O2.H2O4S/c2*1-5-3-7(10(11)12)4-8(9)6(5)2;1-5(2,3)4/h2*3-4H,9H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
NFNQVFSUSCAHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)[N+](=O)[O-].CC1=CC(=CC(=C1C)N)[N+](=O)[O-].OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


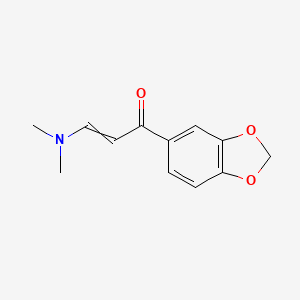

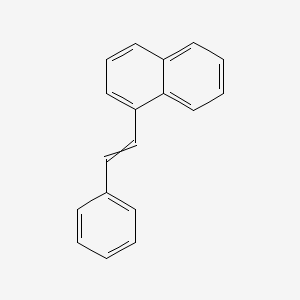
![N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B12513026.png)

![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)
